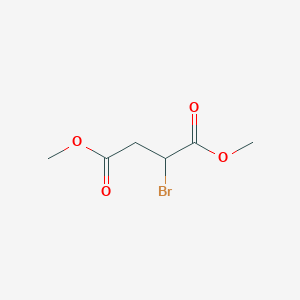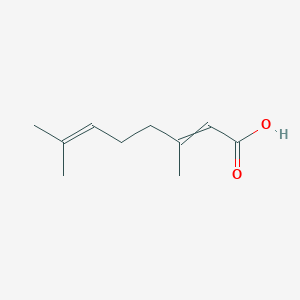
3,7-Dimethyl-2,6-octadienoic acid
Overview
Description
3,7-Dimethyl-2,6-octadienoic acid is an organic compound belonging to the class of acyclic monoterpenoids. It is commonly used in various chemical and industrial applications due to its unique structural properties and reactivity. This compound is known for its pleasant aroma and is often found in essential oils and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2,6-octadienoic acid can be synthesized through several methods. One common synthetic route involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2,6-octadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: 3,7-Dimethylocta-2,6-dienoic acid or 3,7-dimethylocta-2,6-dienal.
Reduction: 3,7-Dimethylocta-2,6-dienol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyl-2,6-octadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2,6-octadienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Geranic Acid: A polyunsaturated fatty acid with similar structural features.
Ethyl Geranate: An ester of geranic acid with similar chemical properties.
Methyl (E)-3,7-dimethylocta-2,6-dienoate: Another ester with comparable reactivity.
Uniqueness
3,7-Dimethyl-2,6-octadienoic acid is unique due to its specific ester functional group and the presence of two methyl substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12) |
InChI Key |
ZHYZQXUYZJNEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)C |
boiling_point |
250.00 °C. @ 760.00 mm Hg |
melting_point |
21.00 °C. @ 760.00 mm Hg |
physical_description |
Liquid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
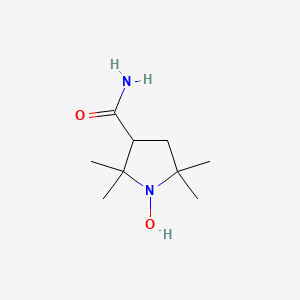
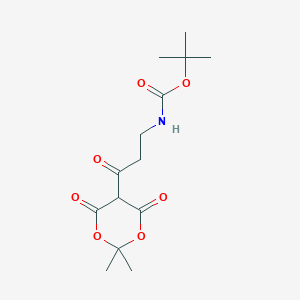
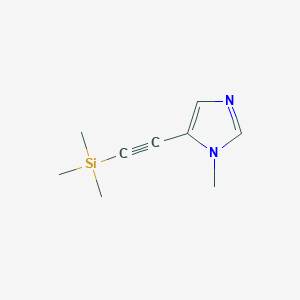
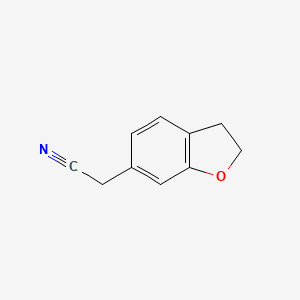
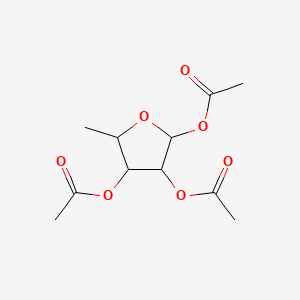

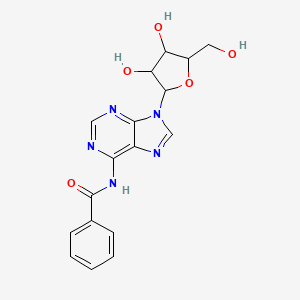
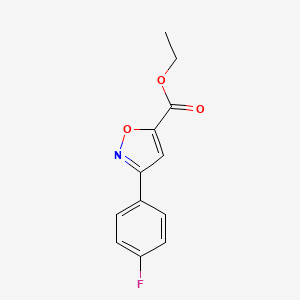
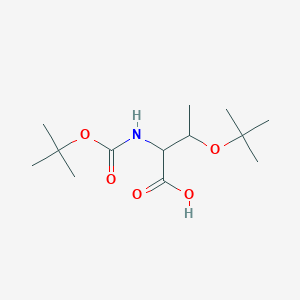
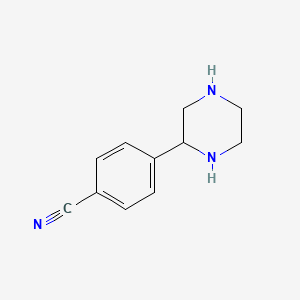
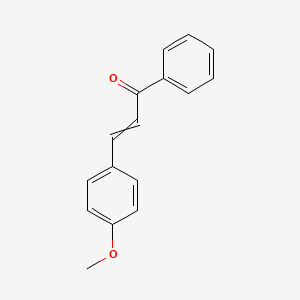
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
